molecular formula C6H10N2O B2645639 (4-Ethyl-1,2-oxazol-3-yl)methanamine CAS No. 1784891-43-5

(4-Ethyl-1,2-oxazol-3-yl)methanamine

Cat. No. B2645639
CAS RN: 1784891-43-5
M. Wt: 126.159
InChI Key: XEYXEOOGQQOTRP-UHFFFAOYSA-N
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Description

“(4-Ethyl-1,2-oxazol-3-yl)methanamine” is a chemical compound with the molecular formula C4H6N2O . It is a derivative of oxazole, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . The compound is a stable liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “(4-Ethyl-1,2-oxazol-3-yl)methanamine” consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The exact structure can be found in the ChemSpider database .


Physical And Chemical Properties Analysis

“(4-Ethyl-1,2-oxazol-3-yl)methanamine” has a molecular weight of 98.1 . It is a stable liquid at room temperature .

Safety and Hazards

The safety information for “(4-Ethyl-1,2-oxazol-3-yl)methanamine” indicates that it is a hazardous compound. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Future Directions

Oxazole derivatives, including “(4-Ethyl-1,2-oxazol-3-yl)methanamine”, have been gaining attention in recent years due to their wide spectrum of biological activities . They are considered important intermediates for the synthesis of new chemical entities in medicinal chemistry . Therefore, future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .

properties

IUPAC Name

(4-ethyl-1,2-oxazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-5-4-9-8-6(5)3-7/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYXEOOGQQOTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CON=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethyl-1,2-oxazol-3-yl)methanamine

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